Carisoprodol-d7

説明

特性

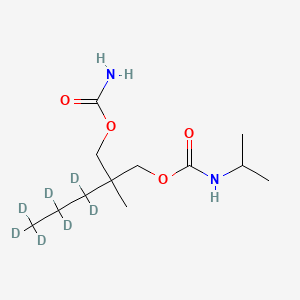

IUPAC Name |

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZCIYFFPZCNJE-FJNYTKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016922 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218911-70-6 | |

| Record name | Carisoprodol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Carisoprodol-d7 and its primary use in research?

An In-Depth Technical Guide to Carisoprodol-d7 in Bioanalytical Research

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of modern bioanalysis, particularly in pharmacokinetic and toxicological studies, the pursuit of accuracy and precision is paramount. The complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation and extraction. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Carisoprodol-d7, a deuterated analog of the muscle relaxant Carisoprodol, exemplifies such an internal standard, playing a pivotal role in the precise quantification of its parent drug in complex biological samples.[1][2][3]

This guide provides an in-depth exploration of Carisoprodol-d7, its fundamental properties, and its primary application in research. We will delve into the rationale behind its use, detailed analytical methodologies, and the interpretation of the data it helps generate, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Understanding Carisoprodol and the Rationale for a Deuterated Analog

Carisoprodol: A Centrally Acting Muscle Relaxant

Carisoprodol is a prescription medication used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[4][5] It is a centrally acting skeletal muscle relaxant that does not directly relax skeletal muscles but is thought to work by interrupting neuronal communication in the spinal cord and the descending reticular formation of the brain.[6][7] Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate, which possesses anxiolytic and sedative properties.[6][7][8]

The "Why": The Imperative for an Ideal Internal Standard

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[9]

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This is where Carisoprodol-d7 excels. By replacing seven hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, Carisoprodol-d7 is chemically almost identical to Carisoprodol.[10][11] This near-identical chemical behavior ensures that it co-elutes with Carisoprodol during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2][3] However, its increased mass allows it to be distinguished from the unlabeled Carisoprodol by the mass spectrometer, enabling accurate quantification.[12]

Part 2: Carisoprodol-d7 in Practice: The Bioanalytical Workflow

The primary and most critical use of Carisoprodol-d7 in research is as an internal standard for the accurate quantification of Carisoprodol in biological matrices.[13][14][15] This is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[13][14]

A Step-by-Step Experimental Protocol for Plasma Sample Analysis

The following protocol outlines a typical workflow for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard with LC-MS/MS.

1. Materials and Reagents

| Reagent | Grade |

| Carisoprodol Reference Standard | ≥98% purity |

| Carisoprodol-d7 Internal Standard | Isotopic purity ≥98% |

| Acetonitrile | LC-MS grade |

| Methanol | LC-MS grade |

| Formic Acid | LC-MS grade |

| Water | Deionized, 18 MΩ·cm |

| Human Plasma (with anticoagulant) | Sourced from a reputable biobank |

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward method for removing the bulk of proteins from plasma samples, which can interfere with analysis.[16]

-

Thaw : Bring all plasma samples, calibration standards, and quality control samples to room temperature.

-

Aliquot : Vortex and aliquot 100 µL of each sample into a clean microcentrifuge tube.

-

Spike with Internal Standard : Add 10 µL of a 1 µg/mL Carisoprodol-d7 working solution in methanol to each tube.

-

Precipitate : Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then injected into an LC-MS/MS system for separation and detection.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Carisoprodol: m/z 261.2 → 176.1; Carisoprodol-d7: m/z 268.2 → 183.1 |

Note: Specific MRM transitions may need to be optimized based on the instrument used.

Visualization of the Analytical Workflow

Caption: Bioanalytical workflow for Carisoprodol quantification.

Part 3: Data Interpretation and Validation

The Principle of Isotope Dilution Mass Spectrometry

The quantification relies on the principle of isotope dilution. Since Carisoprodol-d7 is added at a constant concentration to all samples, the ratio of the peak area of the analyte (Carisoprodol) to the peak area of the internal standard (Carisoprodol-d7) is directly proportional to the concentration of the analyte. This ratio is used to construct a calibration curve from which the concentration of Carisoprodol in unknown samples can be determined.

Method Validation: Ensuring Trustworthiness

For the data to be considered reliable, especially in regulated environments, the bioanalytical method must be thoroughly validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] Key validation parameters include:

-

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision : The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve : Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Matrix Effect : Assessing the influence of the biological matrix on the ionization of the analyte and internal standard.[2]

-

Stability : Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

The use of a stable isotope-labeled internal standard like Carisoprodol-d7 is highly recommended by regulatory agencies as it significantly improves the robustness and reliability of the assay.[2][3]

Visualizing the Relationship

Caption: Rationale for using Carisoprodol-d7 as an internal standard.

Conclusion: The Indispensable Role of Carisoprodol-d7 in Research

Carisoprodol-d7 is more than just a deuterated molecule; it is a critical tool that enables researchers to achieve the high level of accuracy and precision required in modern bioanalysis. Its primary use as an internal standard in LC-MS/MS-based assays for the quantification of Carisoprodol is fundamental to understanding the pharmacokinetics and toxicology of this widely used muscle relaxant. By providing a reliable reference point that compensates for the inherent variability of analytical procedures and complex biological matrices, Carisoprodol-d7 ensures the integrity and trustworthiness of the generated data, ultimately contributing to safer and more effective therapeutic strategies.

References

-

Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Available at: [Link]

-

What is the mechanism of Carisoprodol? - Patsnap Synapse. Available at: [Link]

-

Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

-

Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

-

Carisoprodol - Wikipedia. Available at: [Link]

-

Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments. Available at: [Link]

-

Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]

-

Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. ResearchGate. Available at: [Link]

-

Carisoprodol (Trade Name: Soma®). DEA Diversion Control Division. Available at: [Link]

-

Critical Review Report on Carisoprodol. World Health Organization (WHO). Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link]

-

MATERIAL SAFETY DATA SHEETS. Cleanchem Laboratories. Available at: [Link]

-

Carisoprodol-D7. Lipomed. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

-

Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available at: [Link]

-

Analytical Method Development and Validation of Carisoprodol in Bulk Drug and Formulation by RP-HPLC Method. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link]

-

Carisoprodol. PubMed. Available at: [Link]

-

Carisoprodol. StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

-

Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. MDPI. Available at: [Link]

-

Pre-review report: Carisoprodol. World Health Organization (WHO). Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 7. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Carisoprodol - Wikipedia [en.wikipedia.org]

- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijisrt.com [ijisrt.com]

Introduction: The Need for Precision in Pharmacokinetic Analysis

An In-depth Technical Guide to Carisoprodol-d7: Structure, Properties, and Application in Quantitative Analysis

Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of acute, painful musculoskeletal conditions.[1][2] Its therapeutic effects are believed to stem from the interruption of neuronal communication within the spinal cord and reticular formation, leading to sedation and muscle relaxation.[3][4][5] Upon administration, carisoprodol is rapidly metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C19, to form an active metabolite, meprobamate, which also possesses anxiolytic and sedative properties.[4][6][7]

Given its rapid metabolism and the contribution of its active metabolite, accurately quantifying carisoprodol in biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and forensic toxicology. Such analysis is complicated by sample matrix effects and variability in extraction and instrument response. The gold standard for overcoming these challenges is the use of a stable isotope-labeled internal standard through Isotope Dilution Mass Spectrometry (IDMS). Carisoprodol-d7, a deuterated analog of the parent drug, serves this critical role, ensuring the highest level of accuracy and precision in quantitative analysis.[8][9] This guide provides a comprehensive overview of the chemical structure, physical properties, and analytical application of Carisoprodol-d7 for research scientists and drug development professionals.

Part 1: Chemical Structure and Physicochemical Properties

Carisoprodol-d7 is structurally identical to carisoprodol, with the exception that seven hydrogen atoms on the propyl group have been replaced with deuterium atoms.[10][11] This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the unlabeled analyte by mass spectrometry, yet it does not significantly alter its chemical or physical behavior during sample preparation and chromatographic separation.

The full chemical name for the most common variant is N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester.[10][11]

Data Presentation: Physical and Chemical Properties of Carisoprodol-d7

| Property | Value | References |

| Chemical Formula | C₁₂H₁₇D₇N₂O₄ | [8][10][11][12] |

| Molecular Weight | 267.37 g/mol | [8][12][13] |

| CAS Number | 1218911-70-6 (propyl-d7) | [10][11][12] |

| Appearance | Crystalline solid | [10] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [10] |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | [10][14] |

| SMILES | CC(C)NC(OCC(C)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COC(N)=O)=O | [10][11] |

| InChI Key | OFZCIYFFPZCNJE-FJNYTKNASA-N | [10][11] |

Part 2: The Scientific Rationale for Isotope Dilution

Expertise & Experience: The Causality Behind Using Carisoprodol-d7

In quantitative mass spectrometry, an internal standard (IS) is added in a known, fixed amount to every sample, calibrator, and quality control. The concentration of the target analyte is determined by comparing its instrument response to that of the IS. The ideal IS behaves identically to the analyte in every step of the analytical process.

This is where the expertise in choosing an IS becomes critical. A simple structural analog might have different extraction efficiencies, chromatographic retention times, or ionization efficiencies, leading to inaccurate results. Carisoprodol-d7 is the preferred IS for carisoprodol because its physical and chemical properties are nearly identical to the unlabeled analyte.

-

Co-elution: It co-elutes with carisoprodol during liquid chromatography, meaning both compounds are exposed to the same matrix conditions as they enter the mass spectrometer.

-

Identical Chemical Behavior: It exhibits the same extraction recovery and susceptibility to ionization suppression or enhancement from the sample matrix.

-

Mass Differentiation: It is easily distinguished from carisoprodol by its higher mass-to-charge ratio (m/z).

By measuring the ratio of the analyte's peak area to the internal standard's peak area, any loss of analyte during sample preparation or fluctuations in instrument performance is corrected for, as the IS experiences the same variations. This principle of isotope dilution is the foundation of a robust and trustworthy bioanalytical method.[15][16][17]

Part 3: Experimental Protocol for Quantification via LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of carisoprodol in a biological matrix (e.g., whole blood, oral fluid) using Carisoprodol-d7 as an internal standard.

Objective: To accurately determine the concentration of carisoprodol in biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for carisoprodol quantification.

Detailed Step-by-Step Protocol:

-

Preparation of Standards and Internal Standard Solution

-

Prepare a stock solution of Carisoprodol and Carisoprodol-d7 in methanol.

-

Create a series of calibration standards by spiking blank biological matrix with known concentrations of Carisoprodol (e.g., 10 to 1000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working internal standard solution of Carisoprodol-d7 (e.g., 2,500 ng/mL).[17]

-

-

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of calibrator, QC, or unknown sample, add 20 µL of the Carisoprodol-d7 internal standard solution and buffer (e.g., 1 mL of 0.1M potassium phosphate buffer, pH 6.0).[17]

-

Vortex the samples.

-

Condition an SPE cartridge (e.g., cation exchange) with methanol followed by buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with buffer and/or a weak organic solvent).

-

Elute the carisoprodol and Carisoprodol-d7 with an appropriate elution solvent (e.g., a methanol-based solvent).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 50 µL) of mobile phase for injection.[17]

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).[17]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

-

MRM Transitions:

-

-

-

Data Processing and Quantification

-

Integrate the chromatographic peaks for both the carisoprodol and Carisoprodol-d7 MRM transitions.

-

Calculate the peak area ratio (Carisoprodol Area / Carisoprodol-d7 Area) for each calibrator.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

Determine the concentration of carisoprodol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 4: Trustworthiness Through Self-Validating Systems

A robust analytical method must be a self-validating system. This is achieved by embedding checks and balances throughout the protocol.

-

System Suitability: Before analysis, the LC-MS/MS system's performance is verified by injecting a standard solution to check for peak shape, retention time, and instrument sensitivity.

-

Calibration Curve: The linearity of the calibration curve must meet acceptance criteria (e.g., a coefficient of determination, r², > 0.995). Each back-calculated calibrator concentration should be within ±15% of its nominal value (±20% for the lowest point).

-

Quality Controls (QCs): The inclusion of QCs at multiple concentration levels in every analytical run is crucial. The calculated concentrations of these QCs must fall within a predefined range (e.g., ±15% of the nominal value) for the run to be accepted. This validates the accuracy and precision of the assay for that specific batch of samples.[15][16]

-

Internal Standard Response: The peak area of the Carisoprodol-d7 internal standard should be monitored across all samples in a run. Significant deviation in the IS response of a particular sample may indicate a problem with extraction or severe matrix effects, warranting further investigation.

By adhering to these principles, the protocol ensures that the reported concentrations are not just numbers, but reliable, reproducible, and defensible results, which is the cornerstone of scientific integrity.

References

-

Wikipedia. (n.d.). Carisoprodol. Wikipedia. [Link]

-

World Health Organization. (2023). Pre-review report: Carisoprodol. WHO. [Link]

-

DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®). DEA. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Carisoprodol?. [Link]

-

Hegadoren, K. M., & Bourin, M. (2014). Factors affecting carisoprodol metabolism in pain patients using urinary excretion data. Journal of analytical toxicology, 38(1), 24–30. [Link]

-

RxList. (n.d.). Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Meda Pharmaceuticals Inc. (n.d.). SOMA® (carisoprodol) Tablets, USP. Accessdata.fda.gov. [Link]

-

Pharma Spirit. (2025, February 25). Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Lipomed. (n.d.). Carisoprodol-D7. [Link]

-

Moore, C., et al. (2025, August 9). Quantitative Analysis of Carisoprodol and Meprobamate in Whole Blood Using Benzylcarbamate and Deuterated Meprobamate as Internal Standards. ResearchGate. [Link]

-

Martin, K. O. (2025, December 1). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen in Various Biological Matrices by LC-MS/MS. Marshall Digital Scholar. [Link]

-

World Health Organization. (2024). Critical Review Report on Carisoprodol. WHO. [Link]

-

Cerilliant. (n.d.). Carisoprodol-D7. [Link]

-

Coulter, C., & Taruc, M. (2010). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology, 34(8), 469–474. [Link]

-

Axios Research. (n.d.). Carisoprodol-d7. [Link]

-

Chennupati, M. N., et al. (2025, February 17). A review on analytical methods for the estimation of carisoprodol in bulk and its formulations. International Journal of Pharmacy and Analytical Research, 14(1), 95–102. [Link]

-

Kumar, A., et al. (2017, May 4). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. ResearchGate. [Link]

- Google Patents. (n.d.). CN102531965A - Synthesis method for carisoprodol.

-

González-Fuentes, J., et al. (2022). Carisoprodol Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Pharmaceuticals, 15(2), 245. [Link]

-

Ralph, R. J., et al. (2008). Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm. Current medical research and opinion, 24(9), 2687–2696. [Link]

-

Kékesi, O., et al. (2012). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of mass spectrometry, 47(9), 1219–1226. [Link]

-

ClinicalTrials.gov. (2012, November 21). Study to Evaluate Two Formulations of Carisoprodol in Subjects With Musculoskeletal Spasm of the Lower Back. [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). Carisoprodol-d7. [Link]

-

National Toxicology Program. (2000). TOX-56: Toxicity Studies of Carisoprodol (CASRN 78-44-4) Administered by Gavage to F344/N Rats and B6C3F1 Mice. [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Double-blind, placebo-controlled trial of carisoprodol 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 4. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. youtube.com [youtube.com]

- 6. Carisoprodol - Wikipedia [en.wikipedia.org]

- 7. Factors affecting carisoprodol metabolism in pain patients using urinary excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipomed | Analytical Reference Standards. Carisoprodol-D7 [shop2.lipomed-shop.com]

- 9. Carisoprodol-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. scbt.com [scbt.com]

- 13. splendidlab.in [splendidlab.in]

- 14. cdn.who.int [cdn.who.int]

- 15. researchgate.net [researchgate.net]

- 16. "Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Mepr" by Kate O. Martin [scholarscompass.vcu.edu]

- 17. academic.oup.com [academic.oup.com]

A-Technical-Guide-to-the-Synthesis-and-Isotopic-Labeling-of-Carisoprodol-d7

Introduction: The-Role-of-Isotopically-Labeled-Standards-in-Pharmacokinetic-Analysis

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[1] Its therapeutic effects are attributed, in part, to its primary metabolite, meprobamate, which possesses anxiolytic and sedative properties.[2][3] Carisoprodol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[2][4] Due to the polymorphic nature of this enzyme, the rate of metabolism can vary significantly among individuals, leading to inter-individual differences in drug exposure and response.[3][4]

To accurately quantify Carisoprodol and its metabolites in biological matrices—a critical aspect of pharmacokinetic and toxicokinetic studies—stable isotope-labeled internal standards are indispensable.[3][5] Carisoprodol-d7, a deuterated analog of Carisoprodol, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods such as LC-MS.[3][5] Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise and accurate quantification of the analyte.[6] This guide provides a detailed technical overview of a robust synthetic route to Carisoprodol-d7, designed for researchers and professionals in drug development.

Retrosynthetic-Analysis-and-Synthetic-Strategy

The synthesis of Carisoprodol-d7 hinges on the strategic introduction of seven deuterium atoms onto the N-isopropyl group. A logical retrosynthetic approach involves the disconnection of the two carbamate functionalities. This leads back to the key intermediate, 2-methyl-2-propyl-1,3-propanediol, and the deuterated isopropylamine or a related synthon.

Our chosen forward synthesis mirrors this logic, beginning with the commercially available 2-methyl-2-propyl-1,3-propanediol. The synthesis proceeds in two key stages:

-

Selective N-isopropylation (deuterated) and carbamoylation: This involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a deuterated isopropylating agent to form the intermediate, N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate.

-

Final carbamoylation: The remaining primary alcohol of the intermediate is then converted to a carbamate to yield the final product, Carisoprodol-d7.

This strategy is advantageous due to the availability of the starting diol and the well-established chemistry of carbamate formation. The critical step is the efficient and selective introduction of the deuterated isopropyl group.

Caption: Retrosynthetic analysis of Carisoprodol-d7.

Experimental-Protocols

Part-1:-Synthesis-of-N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl-carbamate-(Intermediate-1)

This initial step involves the selective reaction of one of the hydroxyl groups of 2-methyl-2-propyl-1,3-propanediol to introduce the deuterated N-isopropyl carbamate moiety. A common and effective method is a two-step, one-pot procedure.

Step 1a: Formation of the Chloroformate

The synthesis begins by reacting 2-methyl-2-propyl-1,3-propanediol with phosgene or a phosgene equivalent (e.g., triphosgene) to selectively form the mono-chloroformate intermediate.[5] This reaction must be performed under anhydrous conditions and at low temperatures to minimize the formation of the bis-chloroformate and other side products. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction.

Step 1b: Reaction with Isopropylamine-d7

The crude chloroformate is then reacted in situ with isopropylamine-d7. The amine acts as a nucleophile, displacing the chloride to form the desired carbamate intermediate. The reaction is typically carried out in an aprotic solvent like dichloromethane or toluene.

Detailed Protocol:

-

To a stirred solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of triphosgene (0.35 eq) in anhydrous DCM.

-

Add pyridine (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

In a separate flask, prepare a solution of isopropylamine-d7 (1.1 eq) in anhydrous DCM.

-

Slowly add the isopropylamine-d7 solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate as a colorless oil or white solid.

Part-2:-Synthesis-of-Carisoprodol-d7

The final step is the carbamoylation of the remaining primary hydroxyl group of the intermediate. A well-established method for this transformation is the reaction with sodium cyanate in the presence of an acid, such as trifluoroacetic acid (TFA) or methanesulfonic acid.[7][8] This method is generally high-yielding and avoids the use of hazardous reagents like phosgene.

Detailed Protocol:

-

Dissolve N-(isopropyl-d7)-2-methyl-2-propyl-3-hydroxypropyl carbamate (1.0 eq) in a suitable anhydrous solvent, such as DCM or tetrahydrofuran (THF).

-

Add sodium cyanate (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Carisoprodol-d7 as a white crystalline solid.[5]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Carisoprodol - Wikipedia [en.wikipedia.org]

- 5. cdn.who.int [cdn.who.int]

- 6. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for carbamoylating alcohols - Eureka | Patsnap [eureka.patsnap.com]

- 8. US6613908B2 - Method for carbamoylating alcohols - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Mechanism of Carisoprodol-d7 as an Internal Standard

This guide provides a comprehensive exploration of the principles and applications of Carisoprodol-d7 as an internal standard in quantitative analysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanism of isotope dilution mass spectrometry, the rationale behind experimental choices, and practical methodologies for robust bioanalytical assays.

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical and biomedical research, the accurate quantification of analytes in complex biological matrices is paramount. Mass spectrometry, lauded for its sensitivity and specificity, is a cornerstone of modern bioanalysis.[1] However, the journey from sample collection to final concentration value is fraught with potential variabilities.[1] Factors such as sample loss during extraction, matrix effects, and fluctuations in instrument response can significantly impact data integrity.[2] To surmount these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) has become the gold standard.[1][3] This guide focuses on a specific and widely used SIL-IS, Carisoprodol-d7, to illuminate the core principles that ensure the reliability and reproducibility of quantitative data.

The Analyte: Understanding Carisoprodol

Carisoprodol is a centrally acting skeletal muscle relaxant used for the short-term relief of acute, painful musculoskeletal conditions.[4][5] Its mechanism of action is not fully elucidated but is believed to involve the interruption of neuronal communication within the spinal cord and reticular formation of the brain, leading to sedation and muscle relaxation.[6][7] Carisoprodol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate, which also possesses sedative and anxiolytic properties.[6][8][9] Given its therapeutic use and potential for abuse, the accurate measurement of Carisoprodol in biological samples is crucial in clinical and forensic toxicology.[4][10]

The Standard: Introducing Carisoprodol-d7

Carisoprodol-d7 is a deuterated analog of Carisoprodol, meaning one or more of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2][11] This subtle yet critical modification increases the molecular weight of the compound without significantly altering its chemical properties.[2] Carisoprodol-d7 is intended for use as an internal standard for the quantification of Carisoprodol by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[11]

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of Carisoprodol-d7 as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][] IDMS is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched form of the analyte (the internal standard) to the sample at the earliest possible stage of the analytical workflow.[13][14][15]

The foundational premise of IDMS is that the stable isotope-labeled internal standard is chemically and physically identical to the native analyte.[1] Consequently, both compounds will behave virtually identically during every step of the analytical process, including:

-

Sample Preparation: Any loss of the analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the internal standard.[1]

-

Chromatographic Separation: The analyte and its deuterated counterpart will co-elute, or elute at very nearly the same retention time, in a chromatographic system.[16]

-

Ionization: Both compounds will experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[17]

The mass spectrometer can readily differentiate between the analyte (Carisoprodol) and the internal standard (Carisoprodol-d7) based on their different mass-to-charge (m/z) ratios.[3] Quantification is then based on the ratio of the instrument's response for the analyte to that of the internal standard.[18] This ratio remains constant even if absolute signal intensities fluctuate due to the aforementioned sources of variability.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Causality Behind Experimental Choices: A Self-Validating System

The selection and implementation of Carisoprodol-d7 as an internal standard are guided by principles that create a self-validating analytical system.

Why Deuterium?

Deuterium is the most common stable isotope used for labeling internal standards due to the abundance of hydrogen in organic molecules and the relative ease and lower cost of synthesis compared to 13C or 15N labeling.[16][19] The mass difference introduced by deuterium is sufficient to distinguish the internal standard from the natural isotopic distribution of the analyte.[16]

The Importance of Co-elution

The ideal internal standard co-elutes with the analyte.[16] This ensures that both compounds experience the same matrix effects and ionization suppression/enhancement at the same point in time as they enter the mass spectrometer.

Caption: Ideal co-elution of analyte and internal standard.

Purity and Isotopic Enrichment

For reliable results, deuterated internal standards must possess high chemical purity (>99%) and high isotopic enrichment (≥98%).[2] High chemical purity ensures that the standard does not introduce interfering substances, while high isotopic enrichment minimizes the contribution of the unlabeled analyte in the internal standard solution.

Experimental Protocol: A Validated Bioanalytical Method

The following is a generalized, step-by-step methodology for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard, adhering to FDA guidelines for bioanalytical method validation.[20][21]

Reagents and Materials

-

Carisoprodol reference standard

-

Carisoprodol-d7 internal standard

-

Control human plasma

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Carisoprodol and Carisoprodol-d7 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Carisoprodol by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution: Prepare a working solution of Carisoprodol-d7 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Preparation of Calibration Curve Standards and Quality Control Samples

-

Calibration Standards: Spike control human plasma with the Carisoprodol working standard solutions to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking control human plasma with the Carisoprodol working standard solutions.

Sample Extraction (Protein Precipitation)

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 20 µL of the Carisoprodol-d7 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both Carisoprodol and Carisoprodol-d7.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carisoprodol | [Example Value] | [Example Value] |

| Carisoprodol-d7 | [Example Value + 7] | [Example Value] |

Note: Specific m/z values would be determined during method development.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as:[22][23]

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve and Linearity

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, bench-top, long-term)

Conclusion

Carisoprodol-d7 serves as an exemplary internal standard, embodying the principles of isotope dilution mass spectrometry to ensure the highest degree of accuracy and precision in the quantitative analysis of Carisoprodol. Its near-identical chemical and physical properties to the native analyte allow it to effectively compensate for a wide range of analytical variabilities. By understanding the core mechanism of its action and adhering to rigorous, validated experimental protocols, researchers and scientists can generate reliable and defensible bioanalytical data, a cornerstone of modern drug development and toxicological analysis.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Patsnap Synapse. (2024).

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).

- AptoChem. (n.d.).

- RxList. (2023). Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings.

- Wikipedia. (2024). Carisoprodol.

- Pharmacology of Carisoprodol (Soma); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.

- BenchChem. (n.d.).

- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry.

- Britannica. (2025). Isotope dilution.

- DEA Diversion Control Division. (n.d.). Carisoprodol (Trade Name: Soma®).

- U.S. Food and Drug Administration. (2018).

- Wikipedia. (2024). Isotope dilution.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- ResearchGate. (2021).

- U.S. Food and Drug Administration. (n.d.).

- U.S. Food and Drug Administration. (2001).

- World Health Organization. (2024). Critical Review Report on Carisoprodol.

- Martin, K. O. (2025). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Mepr.

- Cayman Chemical. (n.d.). Carisoprodol-d7 (propyl-d7) (CRM).

- PubMed. (2005).

- PubMed Central. (2020).

- World Health Organization. (2023). Pre-review report: Carisoprodol.

- PubMed. (2023).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2024).

- ResearchGate. (2025).

- University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.

- PubMed. (2007).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 7. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Carisoprodol - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Carisoprodol intoxications: a retrospective study of forensic autopsy material from 1992-2003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 13. osti.gov [osti.gov]

- 14. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 15. Isotope dilution - Wikipedia [en.wikipedia.org]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

A Technical Guide to Carisoprodol-d7 Certified Reference Material: Ensuring Analytical Accuracy in Therapeutic Drug Monitoring and Forensic Toxicology

Introduction: The Analytical Imperative for Carisoprodol and the Role of Isotopic Labeling

Carisoprodol, a centrally acting skeletal muscle relaxant marketed under trade names such as Soma®, is widely prescribed for the management of acute, painful musculoskeletal conditions.[1] Its therapeutic action is, in part, mediated by its principal metabolite, meprobamate, which also exhibits sedative and anxiolytic properties.[2][3] The dual-action profile and potential for abuse have necessitated the development of robust and reliable analytical methods for the accurate quantification of Carisoprodol and meprobamate in biological matrices.[4] This is critical not only for therapeutic drug monitoring to optimize patient outcomes but also for forensic toxicology and clinical testing to investigate potential misuse or overdose scenarios.[5][6]

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[7][8] A deuterated analog, such as Carisoprodol-d7, serves as an ideal internal standard. It is chemically identical to the analyte of interest, Carisoprodol, but has a different mass due to the incorporation of deuterium atoms.[9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[10] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.[11][12]

This technical guide provides an in-depth overview of the commercially available Carisoprodol-d7 certified reference material (CRM), its critical role in analytical method validation, and a detailed protocol for its application in a typical LC-MS/MS workflow.

Carisoprodol-d7 Certified Reference Material: Commercial Availability and Specifications

Carisoprodol-d7 is commercially available as a certified reference material from several reputable suppliers, ensuring its quality and traceability for use in regulated environments. These CRMs are produced under stringent quality management systems, such as ISO 17034, which governs the competence of reference material producers.[13][14][15]

| Supplier | Product Name | CAS Number | Formulation | Concentration | Certification |

| Cerilliant (MilliporeSigma) | Carisoprodol-D7 solution | 1218911-16-0 | 1 mL ampule in methanol | 100 µg/mL or 1.0 mg/mL | Certified Reference Material |

| Cayman Chemical | Carisoprodol-d7 (propyl-d7) (CRM) | 1218911-70-6 | Solution in methanol | 100 µg/mL | Certified Reference Material (ISO/IEC 17025, ISO 17034) |

| LGC Standards | Carisoprodol-D7 (1.0 mg/mL) in Methanol | Not specified | Methanol solution | 1.0 mg/mL | ISO 17034 |

| Lipomed | Carisoprodol-D7 | 1218911-16-0 | Bulk powder or solution | Varies | Certified Reference Material (CRM) |

| Axios Research | Carisoprodol-d7 | Not specified | Not specified | Not specified | Reference Standard |

Table 1: Commercial Availability of Carisoprodol-d7 Certified Reference Material.[5][9][16][17][18]

The certificate of analysis accompanying each CRM provides crucial information, including the certified concentration, uncertainty of the measurement, and a statement of metrological traceability.[13] This documentation is essential for laboratories seeking accreditation under standards like ISO/IEC 17025.[14]

The Rationale for Deuterium Labeling: A Deeper Dive

The choice of a stable isotope-labeled internal standard, such as Carisoprodol-d7, is a deliberate one, rooted in the fundamentals of mass spectrometry and chromatography. The seven deuterium atoms in Carisoprodol-d7 increase its mass-to-charge ratio (m/z) without significantly altering its chemical properties.[9] This is paramount for several reasons:

-

Co-elution in Chromatography: Carisoprodol and Carisoprodol-d7 will have nearly identical retention times in a chromatographic system. This co-elution ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction.[7]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, both the analyte and the internal standard will ionize with very similar efficiencies. This minimizes variability in the analytical signal due to fluctuations in the ionization process.[8]

-

Correction for Sample Loss: Any loss of analyte during the sample preparation steps (e.g., liquid-liquid extraction or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard will therefore remain constant, leading to an accurate final concentration measurement.[10]

Caption: Workflow for Bioanalytical Quantification using Carisoprodol-d7.

Experimental Protocol: Quantitative Analysis of Carisoprodol in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of Carisoprodol in human plasma using Carisoprodol-d7 as an internal standard. This protocol is intended as a template and should be fully validated according to regulatory guidelines such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[11][12]

Materials and Reagents

-

Carisoprodol Certified Reference Material

-

Carisoprodol-d7 Certified Reference Material Solution (e.g., 100 µg/mL in methanol)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock and Working Solutions

-

Carisoprodol Stock Solution (1 mg/mL): Accurately weigh and dissolve the Carisoprodol CRM in methanol.

-

Carisoprodol Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Carisoprodol-d7 CRM solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Carisoprodol-d7 internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Carisoprodol from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

Method Validation

The analytical method must be validated for:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

-

Linearity and Range: The calibration curve should demonstrate a linear response over a defined concentration range.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the lower limit of quantification).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.[11]

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

The commercial availability of Carisoprodol-d7 as a certified reference material is a cornerstone for any laboratory conducting quantitative analysis of this muscle relaxant. Its use as an internal standard in LC-MS/MS methods is not merely a recommendation but a fundamental requirement for achieving the highest level of data integrity. By compensating for the inherent variabilities of the analytical process, Carisoprodol-d7 ensures that researchers, clinicians, and forensic toxicologists can have the utmost confidence in their results. The adoption of methodologies incorporating such high-quality reference materials is a testament to a laboratory's commitment to scientific rigor and excellence.

References

-

Hocker, J. D., & Vortherms, T. A. (2016). Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults. Human & Experimental Toxicology, 36(8), 846–853. [Link][2][3][4]

-

Bramness, J. G., Fauske, L., & Olsen, H. (2010). Carisoprodol and meprobamate mean plasma concentrations after single carisoprodol 350 mg doses. European Journal of Clinical Pharmacology, 66(7), 747–748. [Link][1]

-

Reeves, R. R., Burke, R. S., & Kose, S. (2012). Carisoprodol: Update on abuse potential and legal status. Southern medical journal, 105(11), 619–623. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link][7][8]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]

-

Calvo, A., González-Hidalgo, M., Terleira, A., Fernández, N., & Portolés, A. (2022). Carisoprodol Single and Multiple Dose PK–PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers. Journal of Clinical Medicine, 11(5), 1279. [Link][20]

-

Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and bioanalytical chemistry, 383(5), 841–848. [Link][10]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][12]

-

Moore, C., Coulter, C., & Rana, S. (2011). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of analytical toxicology, 35(7), 492–496. [Link][19]

-

Martin, K. O. (2023). Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Meprobamate, and Naproxen in Various Biological Matrices by Liquid Chromatography Tandem Mass Spectrometry. Marshall University. [Link][21]

-

Prokai, L., Stevens, S. M., Jr, & Zharikova, A. D. (2016). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of mass spectrometry : JMS, 51(10), 876–883. [Link][22]

-

INAB. (2018). Guidance on the Accreditation of Reference Material Producers. [Link][23]

-

Langman, L. J., & Bechtel, L. K. (2014). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1198, 145–152. [Link][6]

-

NBE. (2018). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. [Link][14]

-

ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

-

IN-CMA. (2018). How Certified Reference Materials Help Labs Meet Regulatory Requirements. [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetic modeling of carisoprodol and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carisoprodol-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. blog.microbiologics.com [blog.microbiologics.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. grokipedia.com [grokipedia.com]

- 16. Lipomed | Analytical Reference Standards. Carisoprodol-D7 [shop2.lipomed-shop.com]

- 17. Carisoprodol-D7 (1.0 mg/mL) in Methanol | LGC Standards [lgcstandards.com]

- 18. Carisoprodol-d7 | Axios Research [axios-research.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. "Qualitative Method Validation of Acid/Neutral Drugs Carisoprodol, Mepr" by Kate O. Martin [scholarscompass.vcu.edu]

- 22. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbeglobal.org [nbeglobal.org]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Carisoprodol-d7

Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards

In the landscape of quantitative mass spectrometry, particularly within clinical toxicology, forensic analysis, and pharmacokinetic studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard.[1] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N), are chemically identical to the analyte of interest but are mass-shifted. This property makes them the ideal tool for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.[2] When an analyte and its corresponding SIL-IS are co-extracted and analyzed, any physical or chemical loss experienced by the analyte is mirrored by the SIL-IS. This ensures that the ratio of their signals remains constant, leading to exceptional accuracy and precision in quantification.[1]

Carisoprodol, a centrally acting skeletal muscle relaxant, is widely monitored due to its therapeutic use and potential for abuse.[3] Its primary active metabolite is meprobamate.[4] For the accurate quantification of Carisoprodol, the deuterated analog, Carisoprodol-d7, serves as an exemplary internal standard.[5][6] This guide provides a detailed examination of the fragmentation behavior of Carisoprodol-d7 under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions, offering a mechanistic rationale for its fragmentation pattern and a validated protocol for its analysis.

Core Directive: Elucidating the Fragmentation Pathway

The structural integrity of the analytical method relies on understanding how both the analyte and its SIL-IS behave within the mass spectrometer. The fragmentation of Carisoprodol is predictable and robust, and the specific labeling pattern of Carisoprodol-d7 provides a clear and corresponding mass shift in its fragments, which is essential for a reliable internal standard.

Causality of Deuteration Site Selection

The commercially available Carisoprodol-d7 standard is specifically labeled on the propyl group as N-(1-methylethyl)-carbamic acid, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d₇ ester.[7][8] This position is strategically chosen because it is remote from the sites of metabolic transformation and is integral to the core structure of the molecule that remains intact during the primary fragmentation event. This ensures that the deuterated standard and the native analyte share identical chromatographic and ionization characteristics while being clearly distinguishable by mass.

Mechanistic Analysis of Fragmentation

Under positive ion ESI conditions, both Carisoprodol and Carisoprodol-d7 are readily protonated, typically on one of the carbamate nitrogen or oxygen atoms, to form the precursor ions [M+H]⁺. For Carisoprodol, this corresponds to a mass-to-charge ratio (m/z) of 261.3, while for Carisoprodol-d7, with its seven deuterium atoms, the precursor ion is observed at m/z 268.3.[2]

Upon collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer, the protonated molecule undergoes fragmentation. The primary and most abundant fragmentation pathway for Carisoprodol involves the neutral loss of the N-isopropylcarbamic acid moiety. This occurs via cleavage of the C-O bond connecting the core alkyl chain to the isopropyl carbamate group.

The resulting stable product ion retains the propyl group, the quaternary carbon center, and the primary carbamate group. For unlabeled Carisoprodol, this key product ion is observed at m/z 176.1 .[9] Because the deuterium labels in Carisoprodol-d7 are located on the propyl group, which is retained in this fragment, the corresponding product ion for the internal standard is predictably shifted by 7 mass units to m/z 183.2 . This consistent mass shift between the precursor and product ions of the analyte and the internal standard is the cornerstone of a robust multiple reaction monitoring (MRM) assay.

Data Presentation: Key Mass Transitions

The selection of specific precursor-to-product ion transitions is fundamental for the selectivity and sensitivity of an LC-MS/MS method. The table below summarizes the optimized transitions for a quantitative assay.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role |

| Carisoprodol | 261.3 | 176.1 | Quantifier |

| Carisoprodol-d7 | 268.3 | 183.2 | Internal Standard |

Experimental Protocol: A Self-Validating System

This protocol outlines a robust LC-MS/MS method for the simultaneous quantification of Carisoprodol using Carisoprodol-d7 as the internal standard in a biological matrix like human plasma. The protocol's integrity is ensured by the systematic inclusion of calibration standards and quality control samples.

Materials and Reagents

-

Analytes: Carisoprodol and Carisoprodol-d7 certified reference materials.

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), ammonium formate.

-

Matrix: Blank human plasma.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Pipette 250 µL of plasma samples (blank, calibration standards, QCs, or unknowns) into 2 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 25 µL of the Carisoprodol-d7 working solution (e.g., at 100 ng/mL in methanol) to all tubes except the blank matrix. Vortex briefly.

-

Extraction: Add 1 mL of ethyl acetate to each tube.

-

Mixing: Cap and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 15:85 acetonitrile:10mM ammonium formate). Vortex to ensure complete dissolution.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Analytical Column: Phenyl column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

-

Mobile Phase A: 10mM Ammonium Formate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with 15% A and 85% B.[2]

-

Flow Rate: 1.2 mL/min.[2]

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 550°C.

-

Collision Gas: Nitrogen.

Conclusion

The mass spectrometric fragmentation of Carisoprodol-d7 is a direct and predictable extension of its non-deuterated counterpart. The strategic placement of seven deuterium atoms on the propyl group ensures that the primary, analytically significant product ion retains all isotopic labels, providing a stable and reliable mass shift. This behavior makes Carisoprodol-d7 an ideal internal standard, enabling highly accurate and precise quantification in complex biological matrices. The methodologies and mechanistic understanding presented in this guide serve as a robust foundation for researchers and drug development professionals engaged in the bioanalysis of Carisoprodol.

References

-

Shashikala, P., Sireesha, D., & Vasudha, B. (2015). Development and Validation of Bioanalytical Method for the Estimation of Carisoprodol in Human Plasma using LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 5(3), 134-140. [Link]

-

Prokai, L., Zharikova, A., & Stevens, S. M., Jr. (2016). Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates. Journal of Mass Spectrometry, 51(10), 900–907. [Link]

-

Coulter, C., Garnier, M., Tuyay, J., Orbita, J., Jr, & Moore, C. (2012). Determination of Carisoprodol and Meprobamate in Oral Fluid. Journal of Analytical Toxicology, 36(3), 217–220. [Link]

-

Microgram Journal. (2004). Identification and Determination of Carisoprodol in Tablets by Liquid Chromatography/Mass Spectrometry. Microgram Journal, 2(1-4). [Link]

-

Clarke, W. (2018). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Protocols. [Link]

-

Lipomed. (n.d.). Carisoprodol-D7. Product Information. [Link]

-

Axios Research. (n.d.). Carisoprodol-d7. Product Information. [Link]

-

Cerilliant. (n.d.). Carisoprodol-D7. Product Information. [Link]

Sources

- 1. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. forendex.southernforensic.org [forendex.southernforensic.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carisoprodol-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic purity and stability of Carisoprodol-d7.

An In-Depth Technical Guide to the Isotopic Purity and Stability of Carisoprodol-d7

Abstract

Deuterated compounds represent a significant advancement in pharmaceutical development, offering modified metabolic profiles that can enhance therapeutic efficacy and safety.[1][2] Carisoprodol-d7, a deuterated analog of the muscle relaxant Carisoprodol, is widely used as an internal standard in bioanalytical testing and holds potential as a therapeutic agent.[3][4] Its utility is fundamentally dependent on two core quality attributes: isotopic purity and chemical stability. This guide provides a comprehensive technical overview of the principles, experimental protocols, and regulatory considerations for the characterization of Carisoprodol-d7. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of Isotopic Purity

In the context of deuterated active pharmaceutical ingredients (APIs), the traditional definition of purity is expanded to include isotopic purity.[5] This parameter defines the extent to which hydrogen atoms at specific molecular positions have been replaced by deuterium. High isotopic purity is essential for ensuring batch-to-batch consistency, predictable pharmacokinetics, and reliable data in bioanalytical applications.[5][6] Regulatory agencies like the U.S. Food and Drug Administration (FDA) consider deuterated analogs as New Chemical Entities (NCEs), which necessitates a thorough characterization of their isotopic composition.[1][7][8]

Causality: Why Isotopic Purity Matters

-

Pharmacokinetic Integrity: The therapeutic benefit of deuteration stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes, primarily those mediated by cytochrome P450 enzymes.[2] Carisoprodol is metabolized in the liver by CYP2C19 to its active metabolite, meprobamate.[9][10][11] Inconsistent isotopic purity can lead to variable metabolic rates, resulting in unpredictable plasma concentrations of both the parent drug and its metabolites, thereby affecting both efficacy and safety.

-

Analytical Accuracy: In its role as an internal standard for mass spectrometry, the isotopic purity of Carisoprodol-d7 is paramount.[3] The presence of significant amounts of less-deuterated isotopologues (molecules with fewer than seven deuterium atoms) can interfere with the quantification of the non-deuterated analyte, compromising the accuracy and precision of the assay.[12]

Workflow for Isotopic Purity Determination by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the gold standard for determining isotopic purity.[6][13][14] It allows for the separation of the target compound from impurities and the precise measurement of the relative proportions of its isotopologues.[6]

Experimental Protocol: Isotopic Purity by LC-HRMS

This protocol provides a self-validating system for the accurate determination of isotopic purity.

-

Standard Preparation:

-

Accurately weigh and dissolve Carisoprodol-d7 reference material in methanol to create a stock solution of 1.0 mg/mL.

-

Perform serial dilutions to prepare a working solution of 1 µg/mL. The use of a calibrated balance and volumetric flasks is critical for accuracy.

-

-

Chromatographic Separation:

-